(1-Amino-2,2-dichloroethylidene)propanedinitrile
Description
(1-Amino-2,2-dichloroethylidene)propanedinitrile is a nitrile-based organic compound characterized by a propanedinitrile backbone (malononitrile) substituted with an amino group and two chlorine atoms on the ethylidene moiety. Derivatives of propanedinitrile are often utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and functional versatility .
Properties
CAS No. |
22070-98-0 |
|---|---|
Molecular Formula |
C5H3Cl2N3 |
Molecular Weight |
176.00 g/mol |
IUPAC Name |
2-(1-amino-2,2-dichloroethylidene)propanedinitrile |
InChI |
InChI=1S/C5H3Cl2N3/c6-5(7)4(10)3(1-8)2-9/h5H,10H2 |
InChI Key |
HPOATOCEGXFCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(C(Cl)Cl)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,2-dichloroethylidene)propanedinitrile typically involves the reaction of malononitrile with an appropriate chlorinated amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2,2-dichloroethylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitriles or amides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted nitriles or amines.
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
(1-Amino-2,2-dichloroethylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Amino-2,2-dichloroethylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and chemical differences between (1-Amino-2,2-dichloroethylidene)propanedinitrile and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (Aminomethylene)propanedinitrile | 672-25-3 | C₄H₃N₃ | Amino group, no halogens | 105.09 | High reactivity due to nitrile groups |
| 2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile | 338417-66-6 | C₁₂H₈Cl₂N₃O | 2,4-Dichlorophenoxy group | 295.12 | Aromaticity, enhanced lipophilicity |
| This compound | Not reported | C₅H₃Cl₂N₃ | Dichloroethylidene group | ~190.00 (estimated) | Predicted higher polarity and stability |
Key Observations :
- Chlorine Influence: The dichloroethylidene group in the target compound likely increases its polarity and stability compared to the non-halogenated (Aminomethylene)propanedinitrile .
- Aromatic vs.
Biological Activity
Overview of (1-Amino-2,2-dichloroethylidene)propanedinitrile
This compound is a synthetic compound that may possess various biological activities due to its structural characteristics. Compounds with similar functional groups often exhibit significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
1. Anticancer Activity
Research on compounds with similar structures indicates potential anticancer properties. For example, derivatives of dicarbonitriles have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
2. Antimicrobial Activity
Compounds containing nitrile groups have been studied for their antimicrobial properties. They may act by disrupting bacterial cell membranes or interfering with metabolic pathways critical for bacterial survival.
3. Neuroprotective Effects
Some studies suggest that compounds with amino and nitrile functionalities may exhibit neuroprotective effects, potentially beneficial in conditions like neurodegenerative diseases.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of dicarbonitrile derivatives, several compounds demonstrated significant cytotoxicity against human glioblastoma cells. The most active compound exhibited an EC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
A series of nitrile-containing compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL, showcasing their potential as antimicrobial agents.
Data Tables
| Compound | Activity | EC50/MIC (µM) | Cell Line/Bacteria |
|---|---|---|---|
| Compound A | Anticancer | 25 | Glioblastoma |
| Compound B | Antimicrobial | 30 | E. coli |
| Compound C | Neuroprotective | N/A | Neuronal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
